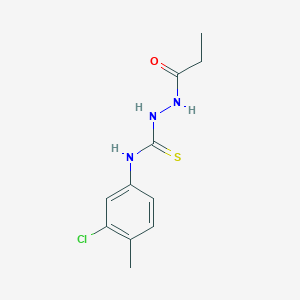
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPTH is a small molecule inhibitor that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide works by inhibiting the activity of enzymes such as HATs and NF-κB. HATs are enzymes that add acetyl groups to histones, which are proteins that package DNA in the nucleus. This process, known as histone acetylation, promotes the growth and survival of cancer cells. By inhibiting HAT activity, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide can prevent the growth and survival of cancer cells. NF-κB is a transcription factor that plays a key role in inflammation. By inhibiting NF-κB activity, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide can reduce inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to induce cell death and inhibit the growth and survival of cancer cells. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to inhibit the production of cytokines by these cells, which can reduce inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its specificity. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide targets specific enzymes and transcription factors, which can help researchers understand the underlying mechanisms of diseases such as cancer and inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One limitation of using N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its solubility. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has low solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide research. One area of interest is the development of more potent derivatives of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide in combination with other anti-cancer or anti-inflammatory agents to enhance its effectiveness. Additionally, further research is needed to understand the underlying mechanisms of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide's anti-viral properties and its potential use in treating viral infections.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide involves the reaction of 4-chloro-3-methylbenzoyl chloride with thiosemicarbazide in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of histone acetyltransferases (HATs), which are enzymes that promote the growth and survival of cancer cells. N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has also been shown to have anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-propionylhydrazinecarbothioamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-3-10(16)14-15-11(17)13-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISFLZNOYIIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-propanoylhydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)
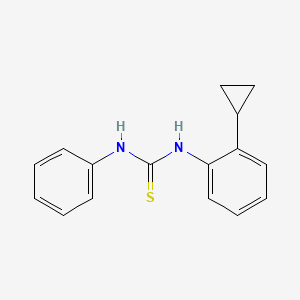
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
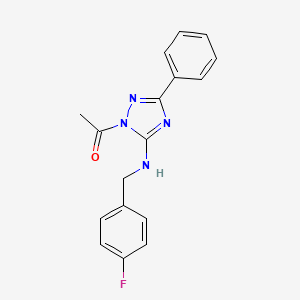
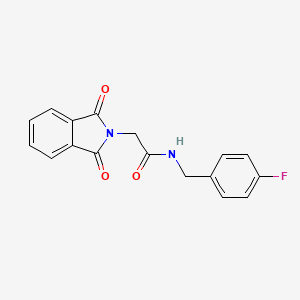

![(4-aminobutyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5740923.png)

![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
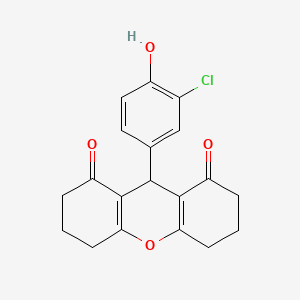
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
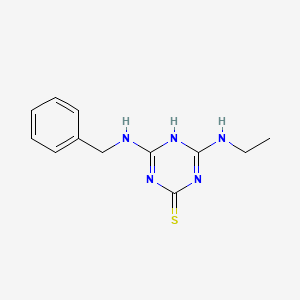
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)